molecular formula C20H15FN2O2S B2838547 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 1421445-45-5

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2838547
CAS No.: 1421445-45-5
M. Wt: 366.41
InChI Key: VLIKSUNGRRXVFH-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative with a carboxamide group. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The carboxamide group (CONH2) is a functional group often found in organic compounds, and it can contribute to the bioactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring system, a carboxamide group, and a fluorophenyl group . These groups could potentially influence the compound’s physical and chemical properties, as well as its bioactivity .


Chemical Reactions Analysis

Benzofuran derivatives can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule . The carboxamide group, for example, can undergo hydrolysis, reduction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as its polarity, solubility, and stability could be influenced by the presence of the benzofuran ring, the carboxamide group, and the fluorophenyl group .

Scientific Research Applications

Disposition and Metabolism

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide has been investigated for its pharmacokinetics and metabolism in humans. A study by Renzulli et al. (2011) detailed the disposition and metabolism of SB-649868, a compound closely related to the chemical , highlighting its elimination mainly via feces and the identification of metabolites through advanced spectroscopic methods (Renzulli et al., 2011).

Antifungal Potential

Research on benzofuran derivatives, including those structurally similar to this compound, has demonstrated antifungal activities. Abedinifar et al. (2020) synthesized novel benzofuran-1,2,3-triazole hybrids, evaluating their efficacy against white and brown-rot fungi, revealing specific compounds with significant inhibitory effects (Abedinifar et al., 2020).

Diuretic Activity

The synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives have been assessed, indicating potential therapeutic applications for compounds within this chemical class (Yar & Ansari, 2009).

Serotonin Receptor Agonists and Reuptake Inhibitors

Heinrich et al. (2004) explored structural modifications in indolealkylphenylpiperazines, leading to improved selectivity and affinity for 5-HT1A receptor agonists, suggesting the potential for compounds such as this compound to impact serotonin-related therapeutic applications (Heinrich et al., 2004).

Antimicrobial Activity

Desai et al. (2013) investigated the antimicrobial screening of fluorobenzamides containing thiazole and thiazolidine, revealing compounds with promising activity against bacteria and fungi, highlighting the potential antimicrobial applications of related benzofuran derivatives (Desai et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities . This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(24)17-10-13-6-2-5-9-16(13)25-17/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIKSUNGRRXVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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